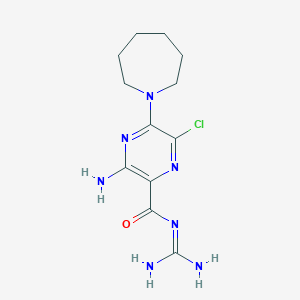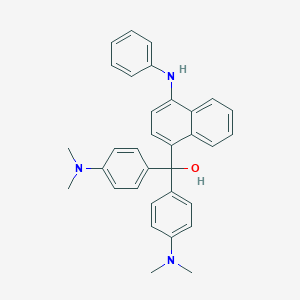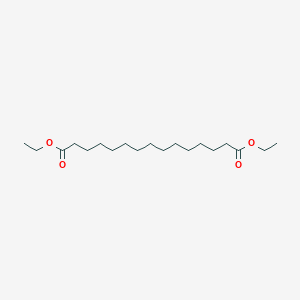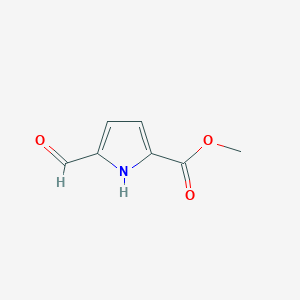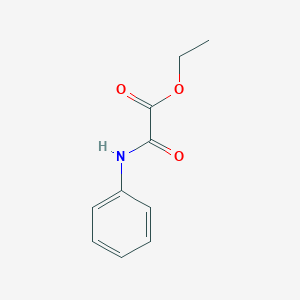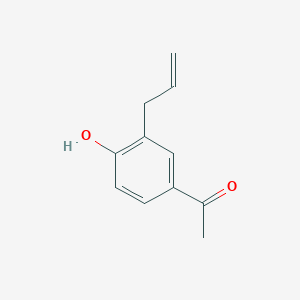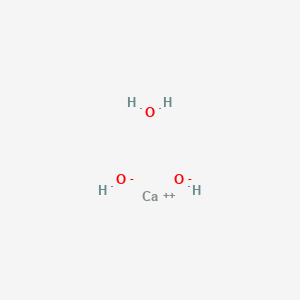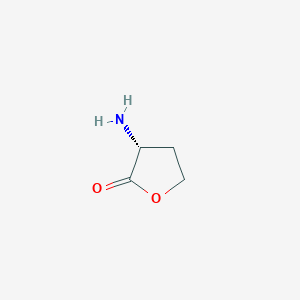
Homoserine lactone
Overview
Description
Homoserine lactone is a chemical compound that plays a crucial role in bacterial communication, particularly in quorum sensing. Quorum sensing is a mechanism by which bacteria coordinate their behavior based on population density through the production and detection of signaling molecules. This compound is a key signaling molecule in this process, especially among gram-negative bacteria. It consists of a this compound moiety bound to an acyl chain of variable length and composition.
Mechanism of Action
Target of Action
Homoserine lactone, specifically N-acyl homoserine lactones (AHLs), are primarily targeted at gram-negative bacteria . These molecules are used by bacteria for a mechanism of intercellular communication known as quorum sensing (QS), which is mediated by small diffusible signaling molecules termed autoinducers . The most common class of autoinducer used by gram-negative bacteria are AHLs . They play a significant role in the organization of bacterial genes that adapt to harsh environmental conditions .
Mode of Action
The interaction of AHLs with their targets results in changes in bacterial behavior. In the QS system, the production of several virulence factors by bacteria like Pseudomonas aeruginosa can be controlled via cell density . Once AHLs like N-(3-oxododecanoyl)-L-homoserine lactone (C12-HSL) reach a critical threshold concentration, they bind to transcriptional regulatory protein LasR . This binding stabilizes the receptors, enabling dimerization, DNA binding, and transcription of QS target genes .
Biochemical Pathways
AHLs affect various biochemical pathways in bacteria. They regulate the production of biofilm and virulence factors, including elastase and pyocyanin . Expression of virulence genes is also connected with las, rhl, and Pseudomonas Quinolone Signal (PQS) systems . In the las QS system, LasI directs the synthesis of C12-HSL .
Pharmacokinetics
It’s known that these molecules are small and diffusible, allowing them to accumulate in the environment depending on bacterial cell density .
Result of Action
The action of AHLs results in molecular and cellular effects that contribute to bacterial survival and virulence. For instance, AHLs regulate the production of biofilm and virulence factors, including elastase and pyocyanin . They also control the production of antibiotics, plasmid conjugal transfer, pigmentation phenomenon, and production of exopolysaccharide (EPS) .
Action Environment
The action, efficacy, and stability of AHLs are influenced by environmental factors. These molecules are part of an interkingdom signaling system, allowing cross-talk between gut microorganisms and the host . They have been found in various environments, including clinical samples, the food industry, aquatic life, and wastewater treatment systems . Their action can be modulated by factors such as temperature, pH, and the presence of other microbial communities .
Biochemical Analysis
Biochemical Properties
Homoserine lactone plays a significant role in the organization of bacterial genes that adapt to harsh environmental conditions . It is involved in the regulation of tasks such as biofilm formation, bacterial virulence activity, production of antibiotics, plasmid conjugal transfer incident, pigmentation phenomenon, and production of exopolysaccharide (EPS) . It interacts with enzymes such as AHL synthase, which synthesizes the universal quorum-sensing signal of gram-negative bacteria .
Cellular Effects
This compound has been found to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to interact with eukaryotic cells, mitigate an immune response, and facilitate infection .
Molecular Mechanism
The LuxI-type enzymes synthesize this compound molecules, while the LuxR-type proteins (this compound transcriptional regulators) bind to Homoserine lactones to regulate quorum sensing-dependent gene expression . This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in metabolic pathways, including any enzymes or cofactors that it interacts with . This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Homoserine lactone can be synthesized through various methods. One common approach involves the reaction of methionine with bromoacetic acid in a 20% acetic acid solution of water and isopropanol at reflux temperature. The resultant homoserine hydrobromide is then cyclized by treatment with hydrochloric acid in dioxane . Another method involves the small-scale synthesis of N-acyl-L-homoserine lactone standards using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry .
Industrial Production Methods: Industrial production of this compound often involves the use of genetically engineered bacteria that can produce the compound in large quantities. These bacteria are typically cultured in bioreactors under controlled conditions to optimize the yield of this compound.
Chemical Reactions Analysis
Types of Reactions: Homoserine lactone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can participate in substitution reactions where the acyl chain is modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as oxo-homoserine lactone and substituted homoserine lactones .
Scientific Research Applications
Homoserine lactone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study chemical signaling and reaction mechanisms.
Biology: this compound is extensively studied in the context of bacterial quorum sensing, biofilm formation, and pathogenicity.
Medicine: Research on this compound has led to the development of quorum sensing inhibitors, which have potential therapeutic applications in treating bacterial infections.
Industry: this compound is used in the development of biosensors and biotechnological applications, such as the production of biofilms for wastewater treatment .
Comparison with Similar Compounds
Homoserine lactone is part of a broader class of signaling molecules known as N-acyl homoserine lactones. Similar compounds include:
3-oxo-dodecanoyl this compound: Produced by Pseudomonas aeruginosa, it regulates virulence.
N-butyryl this compound: Involved in quorum sensing in various gram-negative bacteria.
N-hexanoyl this compound: Another quorum sensing molecule with a shorter acyl chain.
Uniqueness: this compound is unique due to its versatility in quorum sensing and its ability to modulate a wide range of bacterial behaviors. Its structural diversity, with variations in the acyl chain length and composition, allows for specific and fine-tuned signaling in different bacterial species .
Properties
IUPAC Name |
(2-oxooxolan-3-yl)azanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c5-3-1-2-7-4(3)6/h3H,1-2,5H2/p+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPWUUJVYOJNMH-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1[NH3+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8NO2+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Homoserine lactone itself doesn't directly interact with targets in the same way that N-acyl homoserine lactones (AHLs) do. AHLs, a class of signaling molecules derived from HSL, are crucial in bacterial quorum sensing (QS). These molecules bind to specific receptor proteins, typically LuxR-type transcriptional regulators, within the bacteria. This binding triggers a cascade of events, leading to the regulation of gene expression and influencing various bacterial behaviors, including biofilm formation, virulence factor production, and bioluminescence [, , , , ].
A: this compound (HSL) has the molecular formula C4H7NO3 and a molecular weight of 117.10 g/mol. While specific spectroscopic data isn't extensively provided in the provided research, HSL structure is characterized by its lactone ring and a pendant primary amine group. Variations in the acyl chain length and modifications at the C3 position of the lactone ring give rise to a diverse range of AHLs [, , ].
A: The length of the acyl side chain significantly impacts AHL activity and stability. Research shows that longer acyl chains (C8-C14) are associated with increased stability and slower degradation rates []. Additionally, AHLs with longer acyl chains tend to be less susceptible to pH-dependent lactonolysis, a process that inactivates AHLs by opening their lactone ring []. This stability is crucial for AHLs to function effectively as signaling molecules in various environments [].
ANone: Researchers employ various techniques to detect, characterize and quantify HSL and AHLs. Common methods include:
- Biosensors: Genetically engineered bacteria, such as Agrobacterium tumefaciens NTL4(pZLR4) and Chromobacterium violaceum CV026, are widely used to detect AHLs, particularly those with longer acyl chains [, , ]. These biosensors produce a detectable signal, like bioluminescence or color change, in response to specific AHLs.
- Thin-Layer Chromatography (TLC): TLC separates AHLs based on their polarity and can be coupled with biosensor overlays for detection [, , ]. This method is relatively simple and cost-effective.
- High-Performance Liquid Chromatography (HPLC): Coupled with Mass Spectrometry (MS), HPLC-MS offers high sensitivity and specificity in identifying and quantifying various AHL molecules present in samples [, , , ]. This technique is essential for analyzing complex AHL mixtures.
ANone: Modifications to the basic HSL structure, particularly in the acyl side chain, dramatically influence AHL activity, potency, and selectivity.
- Chain length: AHLs with acyl side chains between 11-13 carbons exhibit optimal immunosuppressive activity [].
- C3 Substitution: The presence of a 3-oxo or 3-hydroxy group on the acyl chain is crucial for both anticancer and QS signaling activities [].
- Chirality: In some cases, the stereochemistry at the C3 position can significantly influence activity. For instance, the S enantiomer of N-(3-oxo-octanoyl)this compound exhibits higher growth-promoting effects in sugarcane compared to the R enantiomer [].
A: Quorum quenching is a promising approach to control bacterial infections by disrupting bacterial communication mediated by AHLs [, ]. This disruption can disarm the bacteria, making them less pathogenic.
- Lactonases: Enzymes like SsoPox from Sulfolobus solfataricus can effectively degrade AHLs, including those involved in Pseudomonas aeruginosa virulence []. Immobilizing these enzymes on membranes can further enhance their efficacy in attenuating virulence factor production [].
A: Plants can sense and respond to bacterial AHLs, influencing their growth and development. For example, N-3-oxo-hexanoyl-homoserine lactone (3OC6-HSL) and N-3-oxo-octanoyl-homoserine lactone (3OC8-HSL) can promote primary root elongation in Arabidopsis thaliana [].
- GCR1 and GPA1: The G-protein-coupled receptor GCR1 and the Gα subunit GPA1 play crucial roles in mediating this AHL-induced root elongation. Mutants lacking functional GCR1 or GPA1 exhibit insensitivity to AHL-mediated root growth promotion []. These findings suggest the involvement of a G-protein signaling pathway in plant responses to bacterial AHLs.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


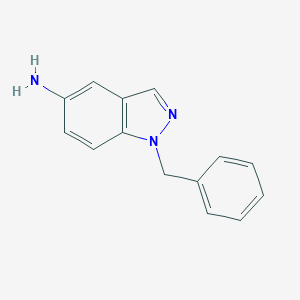
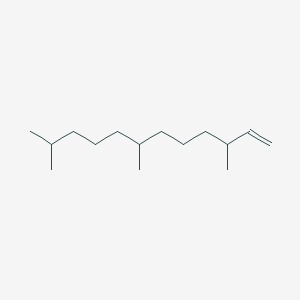
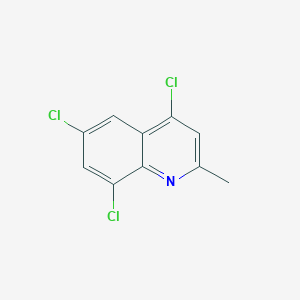

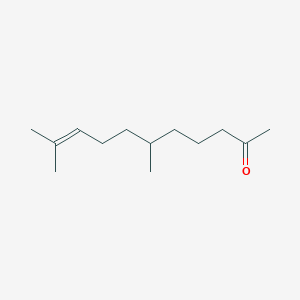
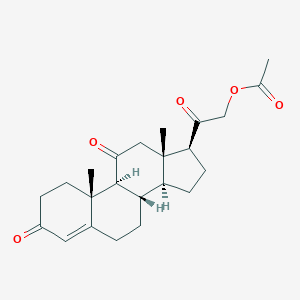
![Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate](/img/structure/B73145.png)
